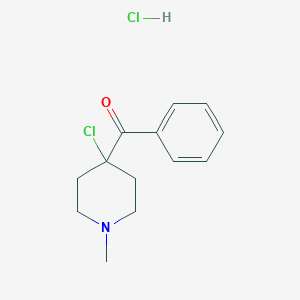

(4-Chloro-1-methylpiperidin-4-yl)phenylmethanone hydrochloride

Description

(4-Chloro-1-methylpiperidin-4-yl)phenylmethanone hydrochloride is a piperidine derivative characterized by a phenylmethanone group attached to a piperidine ring substituted with a chlorine atom and a methyl group at the 4-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Piperidine derivatives are widely studied for their roles as intermediates in drug synthesis, particularly in central nervous system (CNS) agents and receptor modulators due to their structural mimicry of bioactive molecules .

Properties

CAS No. |

5435-17-6 |

|---|---|

Molecular Formula |

C13H17Cl2NO |

Molecular Weight |

274.18 g/mol |

IUPAC Name |

(4-chloro-1-methylpiperidin-4-yl)-phenylmethanone;hydrochloride |

InChI |

InChI=1S/C13H16ClNO.ClH/c1-15-9-7-13(14,8-10-15)12(16)11-5-3-2-4-6-11;/h2-6H,7-10H2,1H3;1H |

InChI Key |

GVDKPQUZAYJLRR-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(CC1)(C(=O)C2=CC=CC=C2)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Method 1: Reaction with N-Methyl-4-chloropiperidine

This method involves a multi-step synthesis starting from N-methyl-4-chloropiperidine.

Step 1: In a reaction vessel under an argon atmosphere, N-methyl-4-chloropiperidine (15 g) is mixed with magnesium (3.3 g) and tetrahydrofuran (50 mL). The mixture is heated under reflux until an exothermic reaction occurs.

Step 2: After cooling, 2-methoxybenzonitrile (100 g) is added, and the mixture is heated overnight under reflux.

Step 3: The reaction mixture is cooled to 0°C, followed by the addition of water and hydrochloric acid to precipitate the product.

Step 4: The product is extracted using ethyl acetate and purified via silica gel chromatography.

Yield: Approximately 4 g of the desired compound can be obtained from this method.

Method 2: Thionyl Chloride Reaction

Another effective synthesis route involves the use of thionyl chloride:

Step 1: N-methylpiperidin-4-ol (115.2 g) is dissolved in dichloromethane with triethylamine (506 g). Thionyl chloride (234.9 g) is added dropwise while maintaining a temperature of 20°C to 40°C for two hours.

Step 2: The reaction is quenched with water, and the organic layer is extracted with dichloromethane.

Step 3: The solvent is evaporated to yield N-methylpiperidine-4-chloride as a light yellow liquid.

Yield: This method provides a yield of about 80% with HPLC purity greater than 98%.

Purification of the synthesized compound is crucial for ensuring its efficacy and safety for potential applications. Common techniques include:

Silica Gel Chromatography: This technique is often utilized to separate the desired compound from impurities based on differences in polarity.

Recrystallization: In some cases, recrystallization from suitable solvents can yield high-purity products.

Table: Summary of Preparation Methods

| Method | Key Reagents | Yield (%) | Purification Technique |

|---|---|---|---|

| Reaction with N-Methyl-4-chloropiperidine | Magnesium, THF, 2-methoxybenzonitrile | Variable | Silica Gel Chromatography |

| Thionyl Chloride Reaction | N-methylpiperidin-4-ol, Triethylamine | ~80 | Evaporation & Extraction |

The preparation of (4-Chloro-1-methylpiperidin-4-yl)phenylmethanone hydrochloride involves intricate synthetic pathways that require careful manipulation of reagents and conditions. The methods outlined above demonstrate viable routes for synthesizing this compound with satisfactory yields and purities. Further research may explore alternative synthesis routes or modifications to enhance efficiency and reduce costs associated with production.

Chemical Reactions Analysis

Types of Reactions: NSC 20220 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions: The reactions of NSC 20220 are carried out under specific conditions that include controlled temperatures, pressures, and the use of catalysts. Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents that facilitate the desired transformations.

Major Products Formed: The major products formed from the reactions of NSC 20220 depend on the type of reaction and the conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Overview

(4-Chloro-1-methylpiperidin-4-yl)phenylmethanone hydrochloride, also known as NSC 20220, is a compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. Its structure allows it to interact with biological systems, making it a valuable subject of study in chemistry, biology, and medicine.

Chemistry

In the realm of organic synthesis, this compound serves as a reagent and catalyst. Its ability to participate in various chemical reactions, including oxidation, reduction, and substitution, makes it a versatile tool for chemists. The compound can be used to produce a variety of derivatives that have potential applications in different fields.

Biology

This compound has been studied for its effects on biological systems, particularly its interactions with enzymes and cellular pathways. Research indicates that it may influence enzyme activity, which could lead to therapeutic applications in treating diseases where such pathways are disrupted. For instance, studies have shown that compounds containing similar motifs can act as inhibitors for specific enzymes like AbTYR (aromatic amino acid tyrosinase) with notable potency .

Medicine

The medical applications of this compound are particularly promising. Investigations into its therapeutic properties suggest potential uses in modulating biological targets involved in disease processes. For example, its structural features allow it to bind effectively to receptors or enzymes, potentially leading to novel treatments for conditions such as cancer or metabolic disorders .

Industry

In industrial applications, this compound is used as an intermediate in the synthesis of other valuable compounds. Its unique properties make it suitable for developing new materials and pharmaceuticals, contributing to advancements in drug formulation and delivery systems.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various applications:

- Enzyme Inhibition : A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on AbTYR, with IC50 values ranging from 0.19 to 1.72 μM . This suggests that modifications to the compound can enhance its potency as an enzyme inhibitor.

- Lead Optimization : Research focused on optimizing lead compounds revealed that structural modifications could dramatically affect the binding affinity and inhibitory activity against target enzymes . The introduction of halogen substituents was shown to improve interaction with active sites.

- Therapeutic Potential : Investigations into the therapeutic mechanisms indicate that this compound's ability to modulate specific pathways may offer new avenues for treatment strategies in oncology and metabolic diseases .

Mechanism of Action

The mechanism of action of NSC 20220 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological system being studied. Research is ongoing to fully elucidate the molecular mechanisms by which NSC 20220 exerts its effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Substituent Effects

The table below compares key structural and functional attributes of the target compound with similar piperidine derivatives:

Key Observations:

- Diphenylmethoxy in 4-(Diphenylmethoxy)piperidine HCl introduces steric bulk, which may reduce bioavailability but enhance receptor specificity . Methylpiperazine in (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone diHCl adds basicity, favoring interactions with acidic residues in target proteins . The hydroxy group in the compound from could improve metabolic stability by resisting oxidative degradation .

- Salt Form Differences: Dihydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than monohydrochlorides but may have increased hygroscopicity, complicating formulation.

Pharmacological and Physicochemical Properties

- Lipophilicity : Chlorine substituents (logP ~2.5–3.0) typically increase membrane permeability compared to polar acetyl (logP ~1.8) or hydroxy (logP ~1.5) groups .

- Solubility : Hydrochloride salts ensure moderate solubility in aqueous media (~10–50 mg/mL), whereas dihydrochlorides (e.g., ) may achieve >100 mg/mL.

- Stability : Chlorine’s electron-withdrawing nature may enhance stability against hydrolysis compared to acetylated analogs .

Regulatory and Environmental Considerations

- Toxicity: Limited data exist for 4-(Diphenylmethoxy)piperidine HCl, though regulatory agencies like the EPA and EFSA emphasize caution due to unstudied ecological impacts .

- Impurity Profiles: Structural analogs like (2-Amino-5-chlorophenyl)phenylmethanone () are monitored as impurities, suggesting stringent quality control is required during the target compound’s synthesis .

Biological Activity

(4-Chloro-1-methylpiperidin-4-yl)phenylmethanone hydrochloride, also known as NSC 20220, is a compound that has attracted attention in various fields of scientific research due to its potential biological activity. This article provides a detailed overview of its biological effects, mechanisms of action, and relevant research findings.

- CAS Number: 5435-17-6

- Molecular Formula: C13H17Cl2NO

- Molecular Weight: 274.18 g/mol

- IUPAC Name: (4-chloro-1-methylpiperidin-4-yl)-phenylmethanone;hydrochloride

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound is believed to bind to various receptors and enzymes, modulating their activity and influencing cellular pathways. Research indicates that it may act as an inhibitor for certain enzymes involved in metabolic processes, potentially impacting conditions such as diabetes and obesity .

Inhibitory Effects

Recent studies have highlighted the compound's inhibitory effects on several biological targets:

- Cholinesterase Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission and are targets for Alzheimer's disease treatment. The IC50 values for AChE and BChE inhibition indicate its potency compared to established inhibitors .

- Metabolic Pathways : Inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) has been linked to enhanced revascularization in ischemic tissues, suggesting therapeutic potential in myocardial infarction and metabolic syndrome treatments .

- Neuroprotective Properties : The compound's ability to modulate cholinergic signaling pathways positions it as a candidate for neuroprotective therapies, particularly in neurodegenerative diseases like Alzheimer's .

Case Studies

Several studies have investigated the biological activity of this compound:

- A study demonstrated its effectiveness in inhibiting AChE and BChE with IC50 values significantly lower than those of traditional inhibitors, suggesting a promising avenue for drug development targeting cognitive disorders .

- Another research effort focused on its role in inhibiting 11β-HSD1, revealing potential applications in treating metabolic disorders associated with insulin resistance and hypertension .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to other known compounds:

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing (4-Chloro-1-methylpiperidin-4-yl)phenylmethanone hydrochloride, and what are the critical reaction parameters?

- Methodology : Use Mannich reactions with substituted acetophenones and amines as precursors. For example, 4-chloroacetophenone can react with 1-methylpiperidine under acidic conditions (e.g., HCl) to form the piperidinyl intermediate. Key parameters include:

- Temperature control : Maintain 60–80°C to optimize yield and minimize side reactions.

- Catalyst selection : Paraformaldehyde as a carbonyl source and phenethylamine hydrochloride as the amine component have shown 87–98% yields in analogous syntheses .

- Purification : Column chromatography with silica gel (eluent: dichloromethane/methanol gradient) or recrystallization from ethanol/water mixtures.

Q. How can impurities such as unreacted intermediates or degradation products be identified and quantified in this compound?

- Methodology : Employ HPLC with UV detection (e.g., 254 nm) and a C18 reverse-phase column. Compare retention times against reference standards like (2-Amino-5-chlorophenyl)phenylmethanone (CAS 719-59-5), a common impurity in benzophenone derivatives .

- Validation : Use spiked samples to validate method sensitivity (LOQ < 0.1%) and ensure compliance with ICH guidelines for pharmaceutical impurities.

Q. What spectroscopic techniques are most effective for structural confirmation?

- Methodology :

- NMR : 1H/13C NMR in DMSO-d6 to confirm the piperidine ring substitution pattern and benzophenone carbonyl resonance (~195–200 ppm).

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 292.2 for related piperidinylmethanone derivatives) .

Advanced Research Questions

Q. How does the chloro-substituent at the 4-position of the piperidine ring influence the compound’s receptor-binding affinity in neurological targets?

- Experimental design : Compare binding assays (e.g., radioligand displacement) against structurally similar compounds like 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride (CAS 1286265-79-9). The chloro group may enhance lipophilicity and steric interactions with nicotinic acetylcholine receptors, as observed in piperidine derivatives .

- Data analysis : Use molecular docking simulations (e.g., AutoDock Vina) to model interactions with receptor pockets, focusing on halogen bonding with residues like Tyr93 in α4β2 nAChR subtypes .

Q. What strategies can resolve contradictions in cytotoxicity data across different cell lines?

- Methodology :

- Dose-response profiling : Test the compound at logarithmic concentrations (1 nM–100 µM) in diverse cell lines (e.g., HEK293 vs. SH-SY5Y) to identify lineage-specific sensitivities.

- Mechanistic studies : Measure apoptosis markers (caspase-3/7 activity) and oxidative stress (ROS levels) to differentiate cytotoxic mechanisms. Contradictions may arise from variations in metabolic enzyme expression (e.g., CYP450 isoforms) .

Q. How can reaction conditions be optimized to suppress N-methyl group oxidation during synthesis?

- DOE approach : Design a factorial experiment varying parameters:

- Oxygen exclusion : Use inert gas (N2/Ar) purging.

- Catalyst : Replace transition-metal catalysts with organocatalysts (e.g., TEMPO) to minimize radical-mediated oxidation.

- Temperature : Lower reaction temperatures (<50°C) to stabilize the N-methyl group, as demonstrated in analogous piperazine syntheses .

Q. What structural modifications enhance metabolic stability without compromising target activity?

- SAR analysis : Introduce electron-withdrawing groups (e.g., fluorine) at the phenyl ring to reduce CYP-mediated hydroxylation. For example, 4-[(4-Methoxyphenyl)sulfonyl]piperidine derivatives show improved microsomal stability due to reduced oxidative metabolism .

- In vitro validation : Incubate derivatives with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .

Methodological Notes

- Safety protocols : Handle hydrochloride salts in fume hoods with PPE (gloves, goggles) due to potential respiratory irritation .

- Data reproducibility : Cross-validate analytical results with independent techniques (e.g., NMR + IR) to confirm structural integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.